1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine

Medicinal Chemistry Chemical Biology Structure-Based Design

1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine (CAS 1352506-29-6, molecular formula C₁₆H₁₉N₃O₃S, MW 333.4 g/mol) is a synthetic sulfonylpiperazine derivative that belongs to the broad class of organoheterocyclic compounds encompassing pyridine and piperazine subunits. The molecule features a piperazine ring N-linked via a sulfonyl bridge to the 3-position of a pyridine ring that bears a benzyloxy substituent at the 4-position.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
Cat. No. B15057674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H19N3O3S/c20-23(21,19-10-8-17-9-11-19)16-12-18-7-6-15(16)22-13-14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2
InChIKeyKQFWKSMGXCEGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine (CAS 1352506-29-6): Compound Identity and Procurement Baseline


1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine (CAS 1352506-29-6, molecular formula C₁₆H₁₉N₃O₃S, MW 333.4 g/mol) is a synthetic sulfonylpiperazine derivative that belongs to the broad class of organoheterocyclic compounds encompassing pyridine and piperazine subunits . The molecule features a piperazine ring N-linked via a sulfonyl bridge to the 3-position of a pyridine ring that bears a benzyloxy substituent at the 4-position. The sulfonylpiperazine scaffold has emerged as a privileged chemotype in medicinal chemistry, with documented activity across anticancer, antibacterial, antidiabetic, and anti-inflammatory therapeutic areas [1]. This specific compound is primarily utilized as a research intermediate and chemical building block; its procurement relevance stems from its differentiated substitution pattern—combining a 4-benzyloxy-pyridine-3-sulfonyl pharmacophore with an unsubstituted piperazine—which is not replicated among commonly cataloged analogs such as 1-(pyridine-3-sulfonyl)piperazine (CAS 26103-50-4) or 1-[5-(benzyloxy)pyridin-2-yl]piperazine (CAS 823197-35-9).

Why Generic Substitution of 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine with In-Class Analogs Fails: A Procurement Risk Analysis


Substituting 1-((4-(benzyloxy)pyridin-3-yl)sulfonyl)piperazine with structurally proximal in-class compounds—such as 1-(pyridine-3-sulfonyl)piperazine (lacking the benzyloxy group) or 1-[5-(benzyloxy)pyridin-2-yl]piperazine (direct N-linkage, different benzyloxy position)—introduces three categories of risk that are unsupported by simple scaffold similarity arguments. First, the benzyloxy substituent at the pyridine 4-position substantially alters the electronic character of the heterocycle through resonance donation, which modulates the sulfonyl group's electrophilicity and hydrogen-bond acceptor capacity; the des-benzyloxy analog 1-(pyridine-3-sulfonyl)piperazine (MW 227.29) lacks this electronic modulation entirely [1]. Second, published structure–activity relationships (SAR) within the pyridinyl sulfonyl piperazine class demonstrate that the position of substitution on the pyridine ring is a decisive determinant of target engagement: in the LpxH inhibitor series, para- and meta-substituted pyridinyl compounds showed 7- to 9-fold reduced potency (IC₅₀ values of 2464–3182 nM) compared to ortho-substituted analogs (IC₅₀ 85–112 nM) and the phenyl parent AZ1 (IC₅₀ 360 nM) [2]. This position-sensitivity means that even regioisomeric benzyloxy relocation could ablate activity. Third, the benzyloxy group serves as a synthetic handle for orthogonal deprotection (hydrogenolysis to the 4-hydroxypyridine), a capability absent in methyl-, chloro-, or unsubstituted analogs, rendering generic substitution incompatible with synthetic routes requiring late-stage unmasking [3].

Quantitative Differentiation Evidence for 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine Against Closest Analogs


Structural Differentiation: Benzyloxy at Pyridine 4-Position vs. Des-Benzyloxy Analog (CAS 26103-50-4)

The target compound 1-((4-(benzyloxy)pyridin-3-yl)sulfonyl)piperazine differs from its closest commercially available analog, 1-(pyridine-3-sulfonyl)piperazine (CAS 26103-50-4), by the presence of a benzyloxy group at the pyridine 4-position. This substitution increases the molecular weight from 227.29 to 333.4 g/mol (ΔMW = +106.1, +46.7%) and introduces an additional hydrogen-bond acceptor (ether oxygen) and an aromatic ring capable of π-stacking interactions [1]. The benzyloxy motif has been independently characterized as a pharmacophoric element in multiple target classes: benzyloxy-substituted arylpiperazines demonstrate 5-HT₁A receptor affinity at Ki = 28 nM [2], and the pyridyl nitrogen position in pyridylpiperazine sigma ligands controls σ₁/σ₂ selectivity ratios, with 3-pyridylpiperazines favoring σ₁ receptors (Ki σ₁ = 21.2–97.2 nM) over σ₂ (Ki σ₂ = 84.0–440 nM) [3]. The des-benzyloxy analog lacks both the extended aromatic surface for π-stacking and the ether H-bond acceptor, which are critical for polypharmacological target engagement profiles.

Medicinal Chemistry Chemical Biology Structure-Based Design

Class-Level SAR: Pyridinyl Sulfonyl Piperazine Scaffold Outperforms Phenyl Series in LpxH Enzyme Inhibition (IC₅₀ and MIC Benchmarks)

Although direct LpxH inhibition data for the specific compound 1-((4-(benzyloxy)pyridin-3-yl)sulfonyl)piperazine are not publicly available, rigorous SAR from the structurally proximate pyridinyl sulfonyl piperazine class provides quantitative benchmarks for the scaffold's advantage over the phenyl parent series. In head-to-head enzymatic assays against K. pneumoniae LpxH, the ortho-substituted pyridine analog JH-LPH-86 exhibited an IC₅₀ of 85 nM, representing a 4.2-fold improvement over the phenyl parent AZ1 (IC₅₀ = 360 nM) [1]. Further optimization with 2-chloro-4-trifluoromethyl substitution produced JH-LPH-92 with an IC₅₀ of 4.6 nM—an 11- to 18-fold enhancement over JH-LPH-86 [1]. This potency cascade translated directly to antibiotic activity: MIC values against K. pneumoniae 10031 improved from >64 μg/mL (AZ1, phenyl scaffold) to 0.25 μg/mL (JH-LPH-86, pyridine scaffold), 0.08 μg/mL (JH-LPH-92), and 0.10 μg/mL (JH-LPH-97), corresponding to a ≥16- to 25-fold reduction [1]. Critically, the SAR is position-dependent: meta- and para-pyridinyl isomers (JH-LPH-89 and JH-LPH-88) showed IC₅₀ values of 2464 nM and 3182 nM respectively—7- to 9-fold worse than AZ1—demonstrating that pyridine nitrogen placement is the dominant potency driver, not merely the presence of a heteroaryl ring [1]. Structural and QM/MM analyses attributed the ortho-pyridine advantage to weaker repulsive exchange interactions with F141 of the LpxH insertion lid (Δtotal interaction energy ≈ −0.3 kcal/mol favoring pyridine over phenyl) [1].

Antibacterial LpxH Inhibition Gram-Negative Pathogens Structure-Activity Relationship

Regioisomeric Differentiation: 4-Benzyloxy-pyridine-3-sulfonyl vs. Alternative Benzyloxypyridine-Piperazine Linkages

The target compound bears the benzyloxy group at the pyridine 4-position with a sulfonyl-piperazine linkage at the 3-position. This is regioisomerically distinct from two commercially cataloged alternatives: 1-[5-(benzyloxy)pyridin-2-yl]piperazine (CAS 823197-35-9), where the piperazine is directly N-attached to the pyridine 2-position with benzyloxy at the 5-position, and 3-(piperazin-1-ylsulfonyl)pyridin-4-ol (CAS 1352506-90-1), where a free hydroxyl replaces the benzyloxy at the 4-position . In the sigma receptor system, the pyridyl nitrogen position is the primary determinant of subtype selectivity: 3-pyridylpiperazines favor σ₁ receptors (σ₁/σ₂ ratio = 0.19–0.60, i.e., σ₁-selective), whereas 2-pyridylpiperazines strongly favor σ₂ receptors (σ₁/σ₂ ratio = 2.7–16.9) [1]. Although these reference compounds employ a direct N-linkage rather than a sulfonyl bridge, the fundamental principle—that pyridine substitution regiochemistry controls biological recognition—applies across linkage types [1][2]. The sulfonyl bridge in the target compound introduces additional conformational degrees of freedom (two rotatable S–N and S–C bonds) that are absent in the direct N-linked analogs, potentially enabling binding modes inaccessible to the more rigid direct-attachment scaffolds.

Chemical Biology Fragment-Based Drug Discovery Scaffold Hopping

Synthetic Differentiation: Benzyloxy as Orthogonal Protecting Group vs. Non-Deprotectable Analogs

The 4-benzyloxy substituent on the target compound functions as a masked phenol that can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C) or acidolysis (TFA, HBr/AcOH) to reveal 4-hydroxypyridine-3-sulfonyl piperazine, a versatile intermediate for further diversification (e.g., alkylation, acylation, Mitsunobu coupling, or conversion to triflate for cross-coupling) [1]. This orthogonal deprotection capability is absent in the des-benzyloxy analog 1-(pyridine-3-sulfonyl)piperazine (CAS 26103-50-4), which lacks any protected functional group, and in 1-[5-(benzyloxy)pyridin-2-yl]piperazine (CAS 823197-35-9), where the benzyloxy is at a different position [2]. In sulfonylpiperazine synthetic methodologies, the benzyl (carbobenzyloxy, Cbz) group is a standard orthogonal protecting group for piperazine N-functionalization, and the benzyloxy group on the pyridine provides an analogous orthogonal handle at the heterocycle [3]. The commercial availability of pyridine-3-sulfonyl chlorides with benzyloxy substitution at various positions—including 2-(benzyloxy)pyridine-3-sulfonyl chloride, 5-(benzyloxy)pyridine-3-sulfonyl chloride, and 6-(benzyloxy)pyridine-3-sulfonyl chloride—indicates that the benzyloxy-pyridine-sulfonyl chloride building block family is a recognized synthetic entry point, but the 4-benzyloxy isomer specifically enables access to the 4-hydroxy-3-sulfonyl substitution pattern after deprotection, which is synthetically distinct from other regioisomers .

Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Optimal Research and Industrial Application Scenarios for 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine Based on Differentiated Evidence


Antibacterial Lead Optimization Leveraging the Pyridinyl Sulfonyl Piperazine LpxH Pharmacophore

The pyridinyl sulfonyl piperazine scaffold has been validated as a highly ligand-efficient core for LpxH inhibition with antibiotic activity against wild-type Enterobacterales including K. pneumoniae and E. coli [1]. Ortho-substituted pyridine analogs achieve MIC values as low as 0.04–0.08 μg/mL against K. pneumoniae, with favorable spontaneous resistance rates of 2.0–2.5 × 10⁻⁹ at 4× MIC [1]. The target compound's unique 4-benzyloxy-3-sulfonyl substitution pattern occupies an unexplored vector in LpxH chemical space. Given that the pyridine nitrogen position is the dominant SAR determinant in this series—with meta and para isomers showing 7–9-fold potency losses—the 4-benzyloxy substitution at the pyridine para-like position relative to the sulfonyl linkage may modulate electronic effects on the pyridine without directly interfering with the F141 π-stacking interaction identified by QM/MM analysis [1]. This compound is positioned as a probe to explore whether benzyloxy-mediated electronic tuning at the pyridine 4-position can further optimize the binding interaction energy (currently ΔΔG ≈ −0.3 kcal/mol favoring pyridine over phenyl) [1].

Fragment-Based and Structure-Guided Design Exploiting the Benzyloxy Pharmacophore and Sulfonyl-Piperazine Core

The sulfonylpiperazine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across anticancer, antibacterial, antifungal, antidiabetic, and anti-inflammatory target classes [2]. The target compound combines this validated core with a benzyloxy pharmacophore that has independently established target engagement: benzyloxy-arylpiperazines exhibit 5-HT₁A receptor affinity (Ki = 28 nM), dopamine transporter interaction, and sigma receptor modulation [3][4]. The 3-pyridyl substitution pattern favors σ₁ receptor selectivity (σ₁/σ₂ = 0.19–0.60) over σ₂, providing a testable selectivity hypothesis for CNS target profiling [4]. The unsubstituted piperazine NH offers a free amine handle for rapid analog generation (alkylation, acylation, sulfonylation, or reductive amination), making this compound an ideal fragment-growing starting point for structure-guided campaigns requiring iterative SAR exploration around the benzyloxy-pyridine-sulfonyl-piperazine architecture.

Late-Stage Diversification via Orthogonal Benzyloxy Deprotection for Parallel Library Synthesis

In synthetic chemistry workflows, the benzyloxy group serves as an orthogonal protecting group that can be selectively removed by hydrogenolysis (H₂, Pd/C) to yield the 4-hydroxypyridine-3-sulfonyl piperazine intermediate [5]. This deprotected phenol provides a versatile branching point for parallel diversification: O-alkylation with diverse alkyl halides, Mitsunobu coupling with alcohols, sulfonylation, or conversion to the corresponding aryl triflate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) [5]. This synthetic strategy enables the rapid generation of focused libraries around the 4-position of the pyridine while preserving the sulfonyl-piperazine core, a capability that is unavailable when starting from non-benzyloxy-protected analogs such as 1-(pyridine-3-sulfonyl)piperazine or the 4-hydroxy analog [6]. The benzyloxy-protected compound thus reduces total synthetic step count by eliminating separate protection/deprotection sequences.

Sigma Receptor and CNS Target Pharmacological Profiling Based on Pyridylpiperazine Class Pharmacology

Pyridylpiperazine derivatives have established pharmacological relevance at sigma receptors, with the pyridine nitrogen position controlling σ₁ vs. σ₂ subtype selectivity [4]. Within the sulfonylpiperazine class, 4,4-disubstituted arylalkylsulfonyl piperazines have been developed as a new class of σ₁ ligands with reported receptor binding activity [7]. The target compound integrates three pharmacophoric elements—the 3-pyridyl motif (σ₁-favoring), the sulfonyl bridge (modulating conformational flexibility), and the benzyloxy group (providing aromatic π-surface)—into a single scaffold that has not been evaluated in sigma receptor assays. Given that structurally related benzyloxyphenylpiperazines demonstrate nanomolar affinities at GPCR targets (5-HT₁A Ki = 28 nM) [3], this compound represents a novel chemotype for sigma receptor and broader CNS target screening panels where the combination of pyridine regioisomerism and benzyloxy substitution may yield unique selectivity fingerprints not achievable with existing catalog analogs.

Quote Request

Request a Quote for 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.